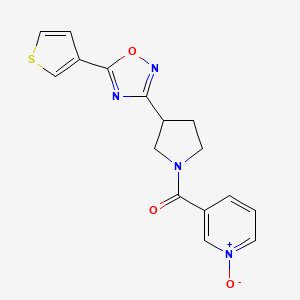
3-(3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C16H14N4O3S and its molecular weight is 342.37. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Heterocyclic Chemistry
The compound is related to a broader class of chemicals involving thiophenes, oxadiazoles, and pyrrolidines, which have diverse applications in chemical synthesis and heterocyclic chemistry. For instance, derivatives similar to the compound have been synthesized through 1,3-dipolar cycloaddition reactions, showcasing their utility in forming heterocyclic compounds like oxadiazoles and thiadiazoles (Greig et al., 1987). Such reactions are pivotal in medicinal chemistry for generating compounds with potential biological activities.
Material Science and Photoluminescence
In material science, compounds containing thiophene and oxadiazole units have been explored for their photoluminescent properties, with applications in organic light-emitting diodes (OLEDs) and other electronic devices. A study by Bharti et al. (2013) reported the synthesis and X-ray structural studies of metal complexes involving oxadiazole derivatives, which exhibited fluorescent properties (Bharti et al., 2013). These findings indicate the potential of such compounds in developing new fluorescent materials for electronic applications.
Anticancer Research
The oxadiazole and pyrrolidine moieties are frequently investigated for their biological activities, including anticancer properties. Research by Redda and Gangapuram (2007) on substituted 1,3,4-oxadiazolyl tetrahydropyridines, a class related to the compound , examined their synthesis and anticancer activities, highlighting the significance of these structures in developing new therapeutic agents (Redda & Gangapuram, 2007).
Electronic Materials
Compounds featuring thiophene and oxadiazole units are also significant in the development of electronic materials, such as conducting polymers and organic semiconductors. For example, the synthesis of new low-bandgap polymers for photovoltaic applications has been explored, utilizing the electron-deficient nature of the oxadiazole ring to adjust the electronic properties of the polymers (Zhu et al., 2015).
properties
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-16(12-2-1-5-20(22)9-12)19-6-3-11(8-19)14-17-15(23-18-14)13-4-7-24-10-13/h1-2,4-5,7,9-11H,3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWXRRGCUSLGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=C[N+](=CC=C4)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridine 1-oxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

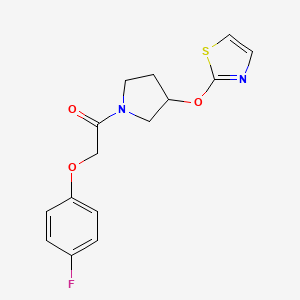
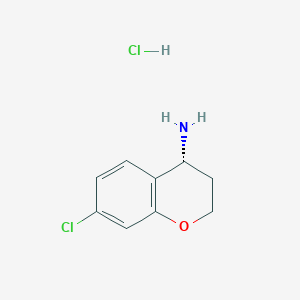
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2998620.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2998622.png)
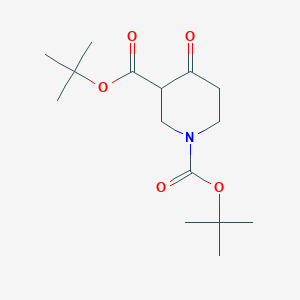
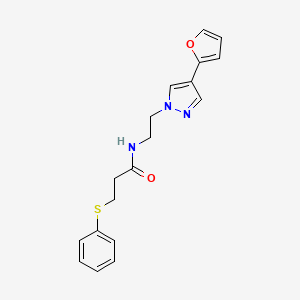
![2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2998626.png)
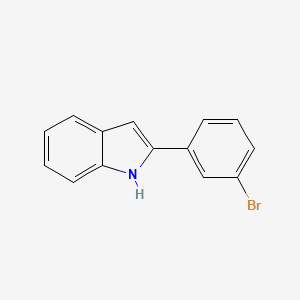
![tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B2998629.png)
![2-methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2998632.png)
![2-Chloro-1-[4-(2,3-dihydro-1H-inden-5-yl)piperazin-1-yl]ethanone](/img/structure/B2998634.png)
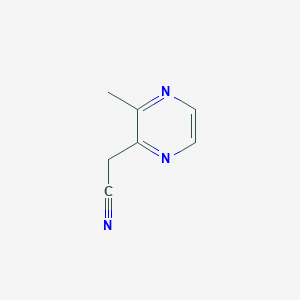
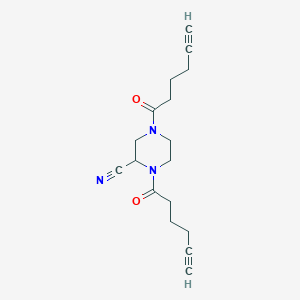
![N-(4-cyanophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2998638.png)